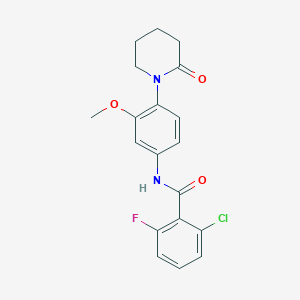

2-chloro-6-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides and their derivatives have a wide range of applications in medicinal chemistry and drug design .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate aromatic amine with a carboxylic acid or its derivative in a reaction known as amide coupling . The specific substituents on the benzene ring (the chloro, fluoro, and methoxy groups) could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound, like other benzamides, would be characterized by the presence of a planar amide group attached to a benzene ring. The electron-withdrawing chloro and fluoro groups would likely influence the electronic distribution in the molecule .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines . They can also participate in coupling reactions to form larger molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens (like chlorine and fluorine) and the amide group can influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Discovery and Development of Selective Inhibitors

The discovery of selective inhibitors for kinase superfamily members, such as Met kinase, involves compounds with similar structural motifs. These inhibitors have shown promising results in preclinical trials for cancer therapy (Schroeder et al., 2009).

Antimicrobial Agents

Compounds with benzamide analogs have been synthesized and tested for their antimicrobial properties, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Imaging Probes for Cancer Diagnosis

Fluorine-labeled benzamide analogs have been developed as imaging probes for positron emission tomography (PET) to assess the sigma2 receptor status in solid tumors, offering a non-invasive method to evaluate tumor progression and response to therapy (Tu et al., 2007).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds includes the development of benzamide derivatives with potential as hypoglycemic agents or for the treatment of psychiatric disorders, showcasing the versatility of benzamide-based compounds in medicinal chemistry (Grell et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c1-26-16-11-12(8-9-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDDLHCYNCQBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2727993.png)

![tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate](/img/structure/B2727994.png)

![1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2727995.png)

![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)

![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)